5-Bromo-2-(3-methoxypropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(3-methoxypropoxy)aniline is a chemical compound with the molecular formula C10H14BrNO2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(3-methoxypropoxy)aniline consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and a methoxypropoxy group attached to an aniline base . The average mass of the molecule is 260.128 Da .Scientific Research Applications
Nucleophilic Substitution Reactions
In the realm of nucleophilic substitution reactions, Sarma, Klein, and Otter (1994) explored the reactions of 5-bromo-6-methyl-2′,3′-O-isopropylideneuridines with various nucleophiles, indicating a pathway for modifying compounds with bromo and methoxy groups under specific conditions (Sarma, Klein, & Otter, 1994).
Synthesis of Metal Complexes
Leela et al. (2019) demonstrated the synthesis of novel metal complexes using azobenzene-based ligands, including those with bromo and methoxy substituents. This research showcases the potential for creating compounds with unique optical and structural properties, which could be extrapolated to the synthesis and applications of "5-Bromo-2-(3-methoxypropoxy)aniline" derivatives (Leela, Banu, Dhiviya, & Poomalai, 2019).
Heterocyclic Chemistry
Tiwari and Mital (1978) investigated the synthesis of substituted 6-Anilino-5-alkoxy-12H-benzo[a]phenothiazines, which are angular heterocyclic compounds. Their methodology highlights the potential for creating complex heterocyclic structures that could be relevant for the development of new materials or pharmaceuticals (Tiwari & Mital, 1978).
Advanced Material Applications
Basnayaka et al. (2013) explored the use of graphene-polyaniline derivatives in supercapacitor applications, providing a framework for the incorporation of bromo and methoxy functional groups into advanced material designs for energy storage solutions (Basnayaka, Ram, Stefanakos, & Kumar, 2013).
properties
IUPAC Name |
5-bromo-2-(3-methoxypropoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXVTCCLTYVHAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278912 |
Source
|
Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methoxypropoxy)aniline | |
CAS RN |
946786-59-0 |
Source
|
Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946786-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.